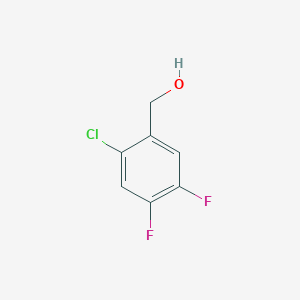

(2-Chloro-4,5-difluorophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4,5-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBQEWYEJDAYKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288154-93-8 | |

| Record name | (2-CHLORO-4,5-DIFLUOROPHENYL)METHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Chloro-4,5-difluorophenyl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-4,5-difluorophenyl)methanol is a halogenated aromatic alcohol that holds significant interest as a versatile building block in medicinal chemistry and drug discovery. The strategic placement of chloro and difluoro substituents on the phenyl ring imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and a discussion of the potential applications of this compound, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents. The presence of halogen atoms can significantly influence a molecule's lipophilicity, binding affinity to biological targets, and metabolic pathways, making halogenated intermediates like this one crucial tools in the development of new pharmaceuticals.[1][2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. Key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 288154-93-8 | [1][4] |

| Molecular Formula | C₇H₅ClF₂O | [1][4] |

| Molecular Weight | 178.56 g/mol | [1] |

| Physical Form | Solid | [4] |

| Predicted Boiling Point | 230.8 ± 35.0 °C at 760 mmHg | [] |

| Predicted Density | 1.444 ± 0.06 g/cm³ | [] |

| Purity | ≥97% | [1][4] |

Structure:

Figure 1: Chemical structure of this compound.

Spectroscopic Data

Mass Spectrometry (Predicted): The predicted mass spectrum provides insight into the fragmentation pattern of the molecule.

| Adduct | m/z |

| [M+H]⁺ | 179.00698 |

| [M+Na]⁺ | 200.98892 |

| [M-H]⁻ | 176.99242 |

| [M+H-H₂O]⁺ | 160.99696 |

| [M]⁺ | 177.99915 |

| (Data from PubChemLite)[4] |

NMR Spectroscopy (Predicted): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. The expected signals in the ¹H and ¹³C NMR spectra of this compound are as follows:

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons and the methylene (-CH₂-) and hydroxyl (-OH) protons of the methanol group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the chloro and difluoro substituents.

-

¹³C NMR: The spectrum would display distinct signals for each of the seven carbon atoms in the molecule, with the chemical shifts being characteristic of their electronic environments.

Synthesis Protocol

The synthesis of this compound can be achieved through the reduction of the corresponding carboxylic acid, 2-chloro-4,5-difluorobenzoic acid. This method is a standard and reliable approach for the preparation of benzyl alcohols.

Figure 2: Synthetic pathway to this compound.

Experimental Protocol: Reduction of 2-Chloro-4,5-difluorobenzoic Acid

This protocol outlines a general procedure for the reduction of a substituted benzoic acid to the corresponding benzyl alcohol.

Materials:

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 2-chloro-4,5-difluorobenzoic acid (1.0 eq) in anhydrous THF.

-

Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the reducing agent (LiAlH₄ or BH₃·THF, appropriate molar excess) in anhydrous THF to the stirred suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess reducing agent by the slow, dropwise addition of water, followed by 1 M HCl.

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.

Chemical Reactivity and Stability

This compound exhibits reactivity typical of a primary benzyl alcohol. The hydroxyl group can undergo various transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. The electron-withdrawing nature of the chloro and difluoro substituents on the aromatic ring can influence the reactivity of both the hydroxyl group and the aromatic ring itself.

Storage and Handling:

This compound is a solid and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It is advisable to handle the compound in a chemical fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated organic compounds are of great importance in the pharmaceutical industry. The introduction of chlorine and fluorine atoms into a molecule can significantly alter its biological activity, metabolic stability, and pharmacokinetic profile.[2][3]

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are found in various biologically active molecules. As a versatile building block, it can be utilized in the synthesis of a wide range of compounds for screening in drug discovery programs. The chloro and difluoro substitution pattern can be exploited to fine-tune the properties of lead compounds in medicinal chemistry projects.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. This guide has provided a detailed overview of its physical and chemical properties, a robust synthesis protocol, and a discussion of its potential applications. Armed with this information, researchers can effectively utilize this compound as a key building block in the synthesis of novel and potentially therapeutic molecules.

References

- 1. chemscene.com [chemscene.com]

- 2. rsc.org [rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-Chloro-4,5-difluorobenzyl alcohol | 288154-93-8 [sigmaaldrich.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. rsc.org [rsc.org]

- 8. (2-chloro-5-ethoxy-4-fluorophenyl)methanol - CAS:2387202-59-5 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]

- 9. spectrabase.com [spectrabase.com]

- 10. kaibangchem.com [kaibangchem.com]

An In-Depth Technical Guide to (2-Chloro-4,5-difluorophenyl)methanol: A Key Building Block in Modern Drug Discovery

Abstract

(2-Chloro-4,5-difluorophenyl)methanol, bearing the CAS Number 288154-93-8, is a halogenated aromatic alcohol that has emerged as a pivotal structural motif in medicinal chemistry. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts specific steric and electronic properties that are highly valuable in the design of targeted therapeutics. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in the field of drug development. We will delve into its physicochemical characteristics, present a robust and detailed protocol for its synthesis via the reduction of its corresponding benzoic acid, offer an in-depth analysis of its spectroscopic signature for unambiguous identification, and critically, illustrate its strategic application as a key intermediate in the synthesis of advanced pharmaceutical agents such as the JAK1 inhibitor, Filgotinib. Safety protocols and handling considerations, based on data from its immediate precursor, are also provided to ensure safe laboratory practice.

Introduction and Strategic Importance

The strategic incorporation of halogen atoms, particularly fluorine, is a cornerstone of modern drug design. Fluorine's high electronegativity, small size, and ability to form strong C-F bonds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a prime exemplar of a "Protein Degrader Building Block"[1] and a key precursor in multi-step syntheses. The specific arrangement of a chlorine atom ortho to the hydroxymethyl group, combined with vicinal fluorine atoms on the phenyl ring, creates a unique electronic and conformational profile. This profile is instrumental in its primary application: a precursor for constructing larger, more complex active pharmaceutical ingredients (APIs). Its most notable role is in the synthesis of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor developed for the treatment of inflammatory diseases, highlighting the industrial and therapeutic relevance of this molecule.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and process development. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 288154-93-8 | [1][2] |

| Molecular Formula | C₇H₅ClF₂O | [1][2] |

| Molecular Weight | 178.56 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | 2-Chloro-4,5-difluorobenzyl alcohol | [2] |

| Physical Form | Solid | |

| Storage | Room temperature, sealed in dry conditions | [1] |

Synthesis and Purification Protocol

The most direct and efficient synthesis of this compound is achieved through the selective reduction of its corresponding carboxylic acid, 2-Chloro-4,5-difluorobenzoic acid (CAS: 110877-64-0). Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF), are highly effective reagents for this transformation, offering excellent chemoselectivity for the carboxylic acid moiety in the presence of other functional groups.

Reaction Scheme

Caption: Reduction of benzoic acid to benzyl alcohol.

Detailed Experimental Protocol

-

Rationale: This protocol utilizes borane-THF, a mild and selective reducing agent that readily converts carboxylic acids to primary alcohols. The reaction proceeds via a triacyloxyborane intermediate, which is subsequently hydrolyzed during the workup to release the final alcohol product. Tetrahydrofuran (THF) is the solvent of choice due to its ability to stabilize the borane reagent and its suitable boiling point for the reaction.

-

Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-Chloro-4,5-difluorobenzoic acid (10.0 g, 51.9 mmol).

-

Dissolution: Add anhydrous Tetrahydrofuran (THF, 100 mL) to the flask and stir until the acid is fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the initial exothermic reaction upon addition of the borane reagent.

-

Reagent Addition: Slowly add a 1.0 M solution of Borane-THF complex in THF (114 mL, 114 mmol, 2.2 equivalents) dropwise via a syringe or an addition funnel over 30-45 minutes. Maintain the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of methanol (20 mL) to destroy excess borane. Vigorous hydrogen gas evolution will be observed.

-

Hydrolysis: Add 1 M aqueous HCl (50 mL) and stir the mixture for 1 hour at room temperature to hydrolyze the borate esters.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford this compound as a white solid.

Spectroscopic Characterization (Predicted)

Due to the absence of publicly available experimental spectra, this section provides a predicted analysis based on established principles of NMR spectroscopy and mass spectrometry. This serves as a robust guide for the structural verification of the synthesized compound.

¹H NMR (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show three distinct signals:

-

δ ~7.35 ppm (1H, dd, J ≈ 8.8, 6.5 Hz): This signal corresponds to the aromatic proton at the C6 position (H-6). It will appear as a doublet of doublets due to coupling with the adjacent aromatic proton H-3 (meta coupling, ~2-3 Hz, often unresolved) and the fluorine at C-5 (para F-H coupling).

-

δ ~7.20 ppm (1H, dd, J ≈ 8.8, 7.5 Hz): This signal corresponds to the aromatic proton at the C3 position (H-3). It will appear as a doublet of doublets due to coupling with H-6 and the fluorine at C-4 (meta F-H coupling).

-

δ ~4.80 ppm (2H, s): This singlet corresponds to the two equivalent protons of the benzylic methylene group (-CH₂OH). This signal may appear as a triplet if there is slow proton exchange with the hydroxyl proton.

-

δ ~2.0-3.0 ppm (1H, broad s): A broad singlet for the hydroxyl proton (-OH), which is variable in position and may exchange with D₂O.

¹³C NMR (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will display seven unique carbon signals:

-

δ ~150-160 ppm (dd, ¹JCF ≈ 250 Hz, ²JCF ≈ 15 Hz): Aromatic C-4 and C-5, directly attached to fluorine, will appear far downfield with large one-bond C-F coupling and smaller two-bond C-F coupling.

-

δ ~130-140 ppm (d): Aromatic C-2, attached to chlorine. Its chemical shift is influenced by the halogen.

-

δ ~115-125 ppm (m): Aromatic C-1, C-3, and C-6 will appear in this region, with their signals split by coupling to the fluorine atoms.

-

δ ~60-65 ppm (s): The methylene carbon (-CH₂OH) signal.

¹⁹F NMR (376 MHz, CDCl₃)

The proton-decoupled ¹⁹F NMR spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms:

-

δ ~ -115 to -140 ppm (d, JFF ≈ 20 Hz): One signal for either F-4 or F-5, appearing as a doublet due to coupling with the other fluorine atom. The exact chemical shift depends on the electronic environment.

-

δ ~ -115 to -140 ppm (d, JFF ≈ 20 Hz): A second doublet for the other fluorine atom. Aromatic F-F ortho coupling constants are typically around 20 Hz.[3]

Mass Spectrometry (EI)

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of one chlorine atom, this will appear as a characteristic doublet: one peak at m/z 178 (for ³⁵Cl) and another at m/z 180 (for ³⁷Cl) in an approximate 3:1 intensity ratio.

-

Fragmentation: A significant fragment will likely be observed at m/z 143, corresponding to the loss of the hydroxyl group and a hydrogen ([M-OH-H]⁺) or loss of chlorine [M-Cl]⁺. Another key fragment would be the tropylium-like ion resulting from the loss of the -CH₂OH group.

Application in the Synthesis of Filgotinib

This compound is not directly incorporated into the final Filgotinib structure. Instead, it serves as a stable precursor to a more reactive intermediate, typically the corresponding benzyl bromide. This two-step sequence is a common and robust strategy in medicinal chemistry to avoid handling and storing more lachrymatory and reactive benzyl halides.

The hydroxyl group is an excellent leaving group only after protonation, which is not compatible with many reaction conditions. Therefore, it is first converted to a better leaving group. A standard method is conversion to the benzyl bromide using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃). This reactive benzyl bromide is then used immediately in a nucleophilic substitution reaction.

In a plausible synthetic route to a key Filgotinib intermediate, the (2-Chloro-4,5-difluorophenyl)methyl bromide would be reacted with a suitable nucleophile to form a crucial C-C or C-N bond. For instance, a described synthesis of Filgotinib involves the Suzuki coupling of a boronic acid with a heterocyclic core, followed by conversion of a resulting benzyl alcohol to a benzyl bromide, which is then reacted with thiomorpholine dioxide to complete the molecule.[4] This highlights the critical role of the benzyl alcohol as the precursor to the reactive electrophile needed for the final coupling step.

Workflow: From Benzyl Alcohol to a Filgotinib Precursor

Caption: Key role of the alcohol as a stable precursor.

Safety and Handling

-

Hazard Statements:

-

H302 + H312: Harmful if swallowed or in contact with skin.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

P333 + P313: If skin irritation or a rash occurs: Get medical advice/attention.

-

-

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Ensure eyewash stations and safety showers are readily accessible.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that enables the efficient synthesis of complex and high-value pharmaceutical molecules. Its preparation from the corresponding benzoic acid is straightforward, and its characterization, while requiring careful analysis of NMR couplings, is unambiguous. The true value of this compound lies in its role as a stable, handleable precursor to more reactive species required for late-stage functionalization in drug synthesis, as exemplified by its potential application in the construction of Filgotinib. For medicinal chemists and process development scientists, a thorough understanding of the properties, synthesis, and application of such key intermediates is essential for the advancement of modern therapeutic discovery.

References

An In-depth Technical Guide to the Molecular Structure and Properties of (2-Chloro-4,5-difluorophenyl)methanol

Introduction: The Strategic Importance of Halogenated Benzyl Alcohols in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into aromatic scaffolds is a cornerstone of rational drug design. These substitutions can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] (2-Chloro-4,5-difluorophenyl)methanol emerges as a significant building block within this context. Its unique substitution pattern—a chlorine atom ortho to the methanol group and two adjacent fluorine atoms on the phenyl ring—offers a nuanced profile of steric and electronic effects. This guide provides an in-depth analysis of the molecular structure, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is key to its utility as a synthetic intermediate. A comprehensive understanding of its structural and electronic characteristics is paramount for predicting its reactivity and suitability for various applications.

Core Structural Features

This compound is a substituted benzyl alcohol with the chemical formula C₇H₅ClF₂O.[3] Its structure consists of a benzene ring substituted with a chloromethyl group, a chlorine atom, and two fluorine atoms.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 288154-93-8 | [4] |

| Molecular Formula | C₇H₅ClF₂O | [3] |

| Molecular Weight | 178.56 g/mol | [3] |

| Predicted XlogP | 1.9 | [5] |

| Boiling Point (Predicted) | 230.8±35.0°C at 760 mmHg | [6] |

| Density (Predicted) | 1.444±0.06 g/cm³ | [6] |

| Physical Form | Solid |

The Influence of Halogen Substitution on Molecular Properties

The presence and positioning of the halogen atoms in this compound are not arbitrary. Each substitution plays a critical role in defining the molecule's overall characteristics:

-

Fluorine Atoms (at C4 and C5): The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect on the phenyl ring. This can influence the acidity of the benzylic proton and the reactivity of the aromatic ring towards electrophilic substitution. Furthermore, fluorine substitution is known to enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.[1][2] The presence of fluorine can also modulate the lipophilicity of the molecule, a critical parameter for drug absorption and distribution.[7]

-

Chlorine Atom (at C2): The chlorine atom, positioned ortho to the methanol group, introduces both steric and electronic effects. Its larger size compared to hydrogen can create steric hindrance around the benzylic alcohol, potentially influencing its reactivity and conformational preferences. Electronically, chlorine is also electron-withdrawing, further modifying the electron density of the aromatic ring.

The combined electronic effects of the chloro and difluoro substituents are anticipated to lower the pKa of the hydroxyl group compared to unsubstituted benzyl alcohol, making it a better hydrogen bond donor.[1]

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-chloro-4,5-difluorobenzaldehyde. This transformation is typically achieved with high efficiency and selectivity using a mild reducing agent such as sodium borohydride (NaBH₄).

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of 2-Chloro-4,5-difluorobenzaldehyde

This protocol is a representative procedure for the synthesis of this compound, based on established methods for the reduction of aromatic aldehydes.

Materials:

-

2-Chloro-4,5-difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (reagent grade)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4,5-difluorobenzaldehyde (1 equivalent) in methanol (10-15 mL per gram of aldehyde). Cool the solution to 0°C in an ice bath.

-

Reduction: While stirring, slowly add sodium borohydride (1.2-1.5 equivalents) to the solution in small portions. The addition should be controlled to maintain the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic extracts and wash with deionized water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization, if necessary.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the solid product can also be used as an indicator of purity.

Spectroscopic Characterization

While a dedicated, publicly available full dataset for this compound is not readily accessible, its spectral characteristics can be reliably predicted based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and hydroxyl protons.

-

Aromatic Protons: Two signals in the aromatic region (typically δ 7.0-7.5 ppm), each integrating to one proton. Due to the substitution pattern, these protons will likely appear as doublets or doublet of doublets, with coupling constants influenced by the adjacent fluorine and chlorine atoms.

-

Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) integrating to two protons, typically in the range of δ 4.5-4.8 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically appearing between δ 1.5-3.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The chemical shifts will be influenced by the electronegativity of the halogen substituents, and the signals for the fluorine- and chlorine-bearing carbons will exhibit characteristic splitting patterns due to C-F and C-Cl coupling.

-

Benzylic Carbon (-CH₂OH): A signal in the aliphatic region, typically around δ 60-65 ppm.

FT-IR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[8]

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

-

C-F and C-Cl Stretches: Strong absorptions in the fingerprint region, typically below 1300 cm⁻¹.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak [M]⁺. The fragmentation pattern would be influenced by the halogen atoms, with characteristic isotopic patterns for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation pathways for benzyl alcohols include the loss of water [M-H₂O]⁺, the loss of the hydroxyl radical [M-OH]⁺, and cleavage of the benzylic C-C bond to form a stable benzylic cation.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[9][10] Its utility stems from the ability to further functionalize the benzylic alcohol.

Potential Synthetic Transformations

Caption: Potential synthetic transformations of the title compound.

-

Oxidation to Aldehyde: The benzylic alcohol can be readily oxidized back to 2-chloro-4,5-difluorobenzaldehyde, which is a versatile precursor for the synthesis of various heterocycles and other functional groups.

-

Ether and Ester Formation: The hydroxyl group can participate in etherification and esterification reactions to introduce a wide range of substituents, allowing for the fine-tuning of a molecule's properties.

-

Conversion to Halide and Nucleophilic Substitution: The alcohol can be converted to a more reactive leaving group, such as a benzyl halide. This allows for subsequent nucleophilic substitution reactions to introduce nitrogen, sulfur, or other carbon-based functionalities.

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents where the modulation of electronic and steric properties is crucial for achieving desired biological activity.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.

Conclusion

This compound represents a strategically designed molecular building block with significant potential in the field of drug discovery and development. Its unique combination of chloro and difluoro substitutions on the phenyl ring imparts a distinct set of electronic and steric properties that can be leveraged to synthesize novel compounds with tailored biological activities. This guide has provided a comprehensive overview of its molecular structure, a reliable synthetic protocol, and an analysis of its potential applications. As the demand for more sophisticated and effective therapeutic agents continues to grow, the importance of such precisely functionalized intermediates is poised to increase, making a thorough understanding of their chemistry essential for the modern medicinal chemist.

References

- 1. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives | Semantic Scholar [semanticscholar.org]

- 3. Benzyl alcohol [webbook.nist.gov]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - this compound (C7H5ClF2O) [pubchemlite.lcsb.uni.lu]

- 6. 2-Chloro-4-fluorobenzyl Alcohol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. kaibangchem.com [kaibangchem.com]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Spectroscopic Characterization of (2-Chloro-4,5-difluorophenyl)methanol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the novel building block, (2-Chloro-4,5-difluorophenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretation presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound is a halogenated aromatic alcohol with significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern—a chlorine atom and two fluorine atoms on the phenyl ring—imparts specific electronic and steric properties that can be exploited to fine-tune the biological activity and pharmacokinetic profiles of target compounds. Accurate and comprehensive spectroscopic characterization is paramount for confirming its structure, assessing its purity, and understanding its reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The interpretation of this spectrum relies on chemical shifts (δ), coupling constants (J), and signal multiplicities.

Expected ¹H NMR Spectral Data:

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constants (J, Hz) (Predicted) |

| Ar-H | 7.4 - 7.6 | m | - |

| -CH₂- | ~4.7 | s | - |

| -OH | Variable | br s | - |

Causality Behind Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is typical for routine ¹H NMR analysis of organic molecules. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the complex splitting patterns of the aromatic protons that are coupled to fluorine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The presence of fluorine atoms introduces characteristic C-F couplings, which are invaluable for unambiguous signal assignment.

Expected ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (δ, ppm) (Predicted) | C-F Coupling (J, Hz) (Predicted) |

| C-Cl | 120 - 125 | d |

| C-F | 145 - 155 | dd |

| C-H | 115 - 120 | m |

| C-CH₂OH | 135 - 140 | t |

| -CH₂- | ~60 | - |

Expertise & Experience: The predicted large one-bond and two-bond C-F coupling constants are a hallmark of fluorinated aromatic systems. Broadband proton decoupling is a standard technique used to simplify the ¹³C NMR spectrum by removing C-H couplings, making the C-F couplings more apparent.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group, the aromatic ring, and the carbon-halogen bonds.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (primary alcohol) | ~1050 | Strong |

| C-F stretch | 1100 - 1300 | Strong |

| C-Cl stretch | 700 - 800 | Strong |

Trustworthiness: The broadness of the O-H stretching band is a reliable indicator of hydrogen bonding, which is expected for an alcohol in its condensed phase. The presence of strong C-F and C-Cl stretching bands provides confirmatory evidence for the halogen substitution on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of chlorine.

Predicted Mass Spectrometry Data:

| Ion | m/z (Predicted) |

| [M]⁺ | 178.0 |

| [M+H]⁺ | 179.0 |

| [M+Na]⁺ | 201.0 |

Note: The m/z values are for the most abundant isotopes.

Authoritative Grounding: The predicted m/z values are based on the exact masses of the constituent elements (C₇H₅ClF₂O).[] High-resolution mass spectrometry (HRMS) is the gold standard for determining the elemental composition of a molecule with high accuracy, which would definitively confirm the molecular formula.

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program.

-

¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse program.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI for [M+H]⁺ or Electron Ionization - EI for [M]⁺).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Visualizing the Workflow

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive and unambiguous confirmation of its molecular structure. The data presented in this guide, based on established spectroscopic principles and predicted values, offer a reliable reference for researchers working with this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating its effective use in synthetic applications.

References

Solubility of (2-Chloro-4,5-difluorophenyl)methanol in organic solvents

An In-Depth Technical Guide to the Solubility of (2-Chloro-4,5-difluorophenyl)methanol in Organic Solvents

Introduction

This compound is a halogenated aromatic alcohol with the chemical formula C₇H₅ClF₂O.[1] As a substituted benzyl alcohol, it serves as a critical building block and intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs) and other complex organic molecules. The strategic placement of chloro and difluoro substituents on the phenyl ring significantly influences its physicochemical properties, including lipophilicity, metabolic stability, and, crucially, its solubility.

Understanding the solubility of this compound in various organic solvents is paramount for researchers, scientists, and drug development professionals. Solubility data is fundamental to process optimization, including reaction kinetics, purification by crystallization, and formulation of drug products.[2] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a robust framework for its application in a laboratory and manufacturing setting.

Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The overall Gibbs free energy change of dissolution (ΔG_sol) must be negative for the process to be spontaneous. This is dependent on the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution.

For this compound, the key molecular features influencing its solubility are:

-

The Hydroxyl (-OH) Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This confers a degree of polarity to the molecule and allows for strong interactions with polar and protic solvents.

-

The Phenyl Ring: The aromatic ring is largely nonpolar and can engage in π-π stacking and van der Waals interactions with nonpolar and aromatic solvents.

-

Halogen Substituents (Cl and F): The chlorine and fluorine atoms are electronegative, creating dipole moments within the molecule. This increases the overall polarity compared to unsubstituted benzyl alcohol. Fluorine atoms, in particular, can participate in weak hydrogen bonding.

The solubility of this compound in a given solvent will be determined by the balance of these interactions. It is expected to exhibit good solubility in a range of organic solvents, from polar protic to aprotic and even some less polar solvents.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[3] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Detailed Experimental Protocol

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibrium is reached.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to run a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Then, centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.[4][5]

HPLC Method for Quantification

A reverse-phase HPLC method is suitable for the quantification of this compound.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a buffer solution (e.g., 10 mM ammonium acetate).[4]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (a wavelength around 254 nm is a common starting point for aromatic compounds).[4]

-

Injection Volume: 10 µL

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest and generate a calibration curve.

Visualizing the Workflow

Caption: Experimental workflow for the shake-flask solubility determination.

Expected Solubility Profile

| Solvent | Solvent Type | Polarity Index | Expected Solubility | Rationale |

| Methanol | Polar Protic | 5.1 | High | The hydroxyl group of methanol can form strong hydrogen bonds with the hydroxyl group of the solute. |

| Ethanol | Polar Protic | 4.3 | High | Similar to methanol, ethanol is a good hydrogen bonding solvent. |

| Acetone | Polar Aprotic | 5.1 | High | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor and has a significant dipole moment. |

| Acetonitrile | Polar Aprotic | 5.8 | Moderate to High | Acetonitrile is polar and can interact via dipole-dipole interactions. |

| Dichloromethane | Slightly Polar | 3.1 | Moderate | The chloroalkane can interact with the chlorinated phenyl ring of the solute. |

| Toluene | Nonpolar Aromatic | 2.4 | Moderate to Low | The aromatic ring of toluene can interact with the phenyl ring of the solute via π-π stacking. |

| Hexane | Nonpolar | 0.1 | Low | As a nonpolar alkane, hexane lacks the ability to form strong interactions with the polar functional groups of the solute. |

Molecular Interactions Influencing Solubility

The solubility of this compound in a polar protic solvent like methanol is driven by strong, specific interactions.

Caption: Key intermolecular interactions between the solute and a polar protic solvent.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, the SDS for the similar compound 2-Chloro-3,6-difluorobenzyl alcohol indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information on the solvents used, refer to their respective SDS.[7][8][9]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed, practical experimental protocol, researchers and drug development professionals are equipped to generate the critical solubility data required for process development and optimization. The expected solubility profile serves as a predictive guide for solvent selection, though it is imperative to confirm these predictions with empirical data generated through the robust shake-flask method outlined herein.

References

- 1. chemscene.com [chemscene.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. methanex.com [methanex.com]

- 9. fishersci.com [fishersci.com]

Stability and storage conditions for (2-Chloro-4,5-difluorophenyl)methanol

An In-depth Technical Guide to the Stability and Storage of (2-Chloro-4,5-difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated aromatic alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The presence of chlorine and fluorine atoms on the phenyl ring, combined with the reactive benzyl alcohol moiety, imparts unique chemical properties that are critical for its intended downstream applications. However, these same structural features also dictate its stability profile and susceptibility to degradation under various environmental conditions.

A thorough understanding of the stability and optimal storage conditions of this compound is paramount for ensuring its quality, purity, and integrity throughout its lifecycle, from synthesis and storage to its use in further manufacturing processes. This guide provides a comprehensive overview of the chemical stability of this compound, outlines potential degradation pathways, and offers detailed protocols for its storage, handling, and stability assessment.

Chemical Stability Profile

The stability of this compound is influenced by several factors, including temperature, humidity, light, and the presence of oxidizing agents or acidic/basic conditions. The molecule's stability is a composite of the reactivity of the benzyl alcohol group and the robust nature of the halogenated aromatic ring.

The Benzyl Alcohol Functional Group

The primary site of reactivity and potential degradation is the benzylic hydroxyl group. Benzyl alcohols are susceptible to oxidation, which typically proceeds in a two-step process: first to the corresponding aldehyde (2-chloro-4,5-difluorobenzaldehyde) and subsequently to the carboxylic acid (2-chloro-4,5-difluorobenzoic acid). This process can be accelerated by exposure to atmospheric oxygen, elevated temperatures, and certain metal ions.

The Halogenated Aromatic Ring

The carbon-halogen bonds on the aromatic ring, particularly the carbon-fluorine bonds, are generally strong and confer significant chemical and thermal stability to the molecule. Aryl halides are typically resistant to simple hydrolysis under neutral conditions due to the partial double-bond character between the halogen and the ring. However, under forcing conditions, such as high temperature and pressure in the presence of strong nucleophiles, nucleophilic aromatic substitution is a possibility, though unlikely under standard storage and handling. The chlorine atom is more susceptible to nucleophilic displacement than the fluorine atoms.

Photodegradation is a potential concern for halogenated aromatic compounds. Exposure to UV light can induce homolytic cleavage of the carbon-chlorine bond, leading to the formation of radical species and subsequent degradation products.

Recommended Storage and Handling

To maintain the purity and stability of this compound, the following storage and handling procedures are recommended:

Storage Conditions:

-

Temperature: Store in a tightly sealed container in a dry, well-ventilated place, refrigerated at 2-8°C for long-term storage.

-

Light: Protect from light by storing in an opaque or amber container.

-

Inert Atmosphere: For extended storage or for high-purity applications, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidation.

Handling:

-

Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Keep away from strong oxidizing agents, strong acids, and strong bases.

Stability Testing Protocol

A comprehensive stability testing program is essential to determine the re-test period and to identify potential degradation products. This typically involves a long-term stability study under recommended storage conditions and a forced degradation study to accelerate decomposition and elucidate degradation pathways.

Long-Term Stability Study

A long-term stability study should be conducted on at least three primary batches of the material. The testing frequency should be sufficient to establish a clear stability profile.

| Parameter | Condition | Testing Frequency |

| Long-Term | 2-8°C | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 25°C / 60% RH | 0, 3, 6 months |

At each time point, samples should be analyzed for appearance, assay, and impurity profile using a validated stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and to demonstrate the specificity of the analytical method.[1] The goal is to achieve 5-20% degradation of the active substance.

Experimental Protocols for Forced Degradation

1. Hydrolytic Degradation:

-

Acidic Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) and add 0.1 M HCl. Heat the solution at 60°C for 24 hours. Neutralize the solution before analysis.

-

Basic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution at 60°C for 24 hours. Neutralize the solution before analysis.

-

Neutral Hydrolysis: Dissolve the compound in a suitable solvent and add purified water. Heat the solution at 60°C for 24 hours.

2. Oxidative Degradation:

-

Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide (H₂O₂). Stir the solution at room temperature for 24 hours, protected from light.

3. Photolytic Degradation:

-

Expose a solution of the compound, as well as the solid material, to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light to allow for the assessment of any thermal degradation that may occur concurrently.

4. Thermal Degradation:

-

Expose the solid compound to dry heat at 80°C for 48 hours.

-

A solution of the compound should also be heated to assess stability in the solution state.

Potential Degradation Pathways

Based on the chemical structure of this compound and general degradation mechanisms of similar compounds, the following degradation pathways are plausible under forced degradation conditions:

Caption: Potential degradation pathways for this compound.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and for detecting and quantifying any degradation products formed during stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for this purpose.

Workflow for Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Sample HPLC Method Protocol

The following is a starting point for an HPLC method that would require optimization and validation:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

This method should be capable of separating the parent compound from its potential degradation products, such as the corresponding aldehyde and carboxylic acid.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration, protection from light, and in a tightly sealed container. The primary route of degradation is likely the oxidation of the benzyl alcohol group. A robust stability testing program, including forced degradation studies, is essential to fully characterize its stability profile and to develop a validated stability-indicating analytical method. The information and protocols provided in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals to ensure the quality and integrity of this important chemical intermediate.

References

A Senior Application Scientist's Guide to (2-Chloro-4,5-difluorophenyl)methanol for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (2-Chloro-4,5-difluorophenyl)methanol in Modern Medicinal Chemistry

This compound, with CAS number 288154-93-8, is a halogenated aromatic alcohol that has emerged as a critical building block in contemporary drug discovery.[1] Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms on the phenyl ring, imparts desirable physicochemical properties to parent molecules, making it a valuable asset in the synthesis of novel therapeutics.[2] The presence of fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] This guide provides a comprehensive overview of the commercial landscape for this key intermediate, detailed protocols for its quality assessment, and insights into its primary applications, particularly in the burgeoning field of targeted protein degradation.

Part 1: Sourcing and Procurement of High-Purity this compound

The reliability of a chemical building block is paramount to the success of any synthetic chemistry campaign. A well-characterized, high-purity starting material minimizes the introduction of confounding variables in subsequent reactions and biological assays. Several reputable suppliers offer this compound, and the selection of an appropriate vendor should be based on a careful consideration of purity, available quantities, and quality management systems.

Commercial Supplier Overview

| Supplier | Typical Purity | Available Quantities | Quality Management |

| Sigma-Aldrich (AOBChem) | ≥97% | Research quantities | Varies by product line |

| ChemScene | >98% (or as specified)[3] | Research to bulk quantities | ISO 9001:2015 certified |

| CP Lab Safety | Not specified[4] | 25 mg | Not specified |

| BLD Pharm | Not specified[5] | Research to bulk quantities | ISO 9001:2015 certified |

| Alfa Chemistry | Not specified | Research to bulk quantities | ISO 9001:2015 certified[6] |

Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information and to request lot-specific Certificates of Analysis.

Part 2: Quality Control and In-House Verification

Upon receipt of this compound, it is imperative to perform in-house quality control to verify its identity and purity. This section provides detailed, self-validating protocols for the characterization of this building block.

Experimental Protocols for Quality Verification

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound.

Workflow for NMR Analysis

Caption: Workflow for NMR analysis of this compound.

Step-by-Step NMR Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Acquire a ¹H NMR spectrum. The aromatic protons will appear as multiplets in the aromatic region (typically 7.0-8.0 ppm), the benzylic protons will be a singlet or doublet around 4.5-5.0 ppm, and the hydroxyl proton will be a broad singlet, the chemical shift of which is concentration and solvent dependent.[7][8]

-

Acquire a ¹³C NMR spectrum. This will show distinct signals for each carbon atom in the molecule.

-

Acquire a ¹⁹F NMR spectrum to confirm the presence and chemical environment of the fluorine atoms.

-

-

Data Analysis:

-

Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift axis of the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm the structure of this compound.

-

2. High-Performance Liquid Chromatography (HPLC): Assessing Purity with Precision

HPLC is a powerful technique for determining the purity of a compound by separating it from any impurities.[9]

Workflow for HPLC Analysis

Caption: Workflow for HPLC purity analysis.

Step-by-Step HPLC Protocol:

-

Mobile Phase and Sample Preparation:

-

Prepare the mobile phase, which typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[10] The exact composition will depend on the column and the specific method.

-

Accurately weigh and dissolve a small amount of this compound in a suitable solvent (usually the mobile phase) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution for analysis.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is a common choice for aromatic compounds.[10]

-

Mobile Phase: A gradient elution of acetonitrile and water is often effective.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Injection Volume: Typically 10-20 µL.

-

-

Data Analysis:

-

Integrate the area of all peaks in the resulting chromatogram.

-

Calculate the purity of the sample by determining the area percentage of the main peak corresponding to this compound.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS): A Confirmatory Technique

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio information for unequivocal identification and purity assessment.[11]

Step-by-Step GC-MS Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

GC-MS Parameters:

-

GC Column: A capillary column with a non-polar or moderately polar stationary phase is generally suitable.

-

Carrier Gas: Helium is the most common carrier gas.

-

Injection: A split/splitless injector is typically used.

-

Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any volatile impurities.

-

MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode.

-

-

Data Analysis:

-

The retention time of the major peak should be consistent with that of a reference standard.

-

The mass spectrum of the major peak should exhibit the expected molecular ion and fragmentation pattern for this compound.

-

Purity can be estimated by the relative area of the main peak in the total ion chromatogram (TIC).

-

Part 3: Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after building block in medicinal chemistry, particularly in the synthesis of molecules for targeted protein degradation.

A Key Component in Proteolysis-Targeting Chimeras (PROTACs)

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[12] PROTACs are heterobifunctional molecules that facilitate this process by simultaneously binding to a target protein and an E3 ubiquitin ligase.[13] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[12]

This compound is frequently used as a precursor to synthesize the "warhead" component of a PROTAC, which is the part of the molecule that binds to the target protein. The chloro and difluoro substitutions can be strategically employed to enhance binding affinity and selectivity for the target protein's active site.

Logical Flow of PROTAC Synthesis and Action

Caption: The role of the building block in PROTAC synthesis and action.

While specific PROTACs synthesized from this compound are often proprietary during early-stage development, the general principles of its incorporation involve its conversion to a more reactive intermediate, such as a benzyl halide or mesylate, followed by nucleophilic substitution with a core scaffold that is subsequently linked to an E3 ligase ligand. The design and synthesis of PROTACs often involve creating a library of analogs with different linkers and warheads to optimize degradation efficiency.[14][15]

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Prudent Laboratory Practices

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[16][17]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier and reviewed thoroughly before handling the compound. A general SDS for a structurally similar compound, 2-chloro-3,6-difluorobenzyl alcohol, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.[16]

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its strategic use, particularly in the synthesis of PROTACs, offers exciting opportunities for the development of novel therapeutics that can target previously "undruggable" proteins. By carefully selecting a reputable supplier, rigorously verifying the quality of the material, and adhering to safe handling practices, researchers can confidently incorporate this key intermediate into their synthetic endeavors and contribute to the advancement of medicine.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 19064-18-7|(2,6-Difluorophenyl)methanol|BLD Pharm [bldpharm.com]

- 6. Methanol USA Suppliers & Bulk Distributors [americanchemicalsuppliers.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Solved Explain the 1H NMR spectrum of benzyl alcohol. | Chegg.com [chegg.com]

- 9. HPLC analytical Method development: an overview [pharmacores.com]

- 10. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]

- 11. omicsonline.org [omicsonline.org]

- 12. Building Blocks for Targeted Protein Degradation [evitachem.com]

- 13. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

(2-Chloro-4,5-difluorophenyl)methanol safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of (2-Chloro-4,5-difluorophenyl)methanol

Introduction

This compound (CAS No. 288154-93-8) is a substituted benzyl alcohol that serves as a crucial building block in medicinal chemistry and drug development, particularly in the synthesis of novel therapeutics such as protein degraders.[1] Its halogenated aromatic structure imparts specific reactivity and properties that are valuable for molecular design. However, these same features necessitate a comprehensive understanding and diligent application of safety protocols.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-proven perspective on safely managing this compound in a laboratory setting. We will explore not just what precautions to take, but why they are necessary, grounding our recommendations in the principles of chemical reactivity, toxicology, and proactive risk management.

Section 1: Hazard Identification and Risk Assessment

The foundation of safe laboratory practice is a thorough understanding of a chemical's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate its handling procedures.[2]

GHS Classification and a Chemist's Perspective

The primary hazards are related to its irritant properties, which is common for functionalized aromatic compounds. The presence of a chlorophenyl group and fluorine atoms can influence the compound's reactivity and biological interactions, leading to irritation upon contact with skin, eyes, or the respiratory tract.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation. |

| Signal Word | Warning | |

| Data sourced from Thermo Fisher Scientific SDS.[2] |

Causality of Hazards:

-

Skin and Eye Irritation: As a substituted benzyl alcohol, the compound possesses both lipophilic (the aromatic ring) and hydrophilic (the alcohol group) characteristics. This allows it to penetrate the protective outer layers of the skin and mucous membranes of the eyes, leading to an inflammatory response. The halogen substituents can exacerbate this effect.

-

Respiratory Irritation: The compound, listed as a "Solid Moistened" in some SDS, can exist as a fine powder or dust.[2] Inhalation of these airborne particles can lead to irritation of the nasal passages, throat, and lungs.

Section 2: A Proactive Safety Framework: The Hierarchy of Controls

To effectively manage the risks associated with this compound, we must move beyond a simple reliance on Personal Protective Equipment (PPE). The Hierarchy of Controls is a systematic approach that prioritizes more effective, collective safety measures over individual ones.

Caption: The Hierarchy of Controls prioritizes risk management strategies from most to least effective.

-

Engineering Controls: This is the most critical layer for this compound. Always handle this compound, especially the solid form, inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3] Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[3][4]

-

Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this chemical. This includes mandatory training on its specific hazards and emergency procedures.[2] Restrict access to areas where the chemical is being used.

-

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the hazard. It should be used in conjunction with, not as a replacement for, engineering and administrative controls.

-